

Application Note: Scalable Synthesis of 2-Nitro-3-Pyridineethanol

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Compound of Interest

Compound Name: 2-nitro-3-Pyridineethanol

Cat. No.: B8622911

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Target Molecule: **2-Nitro-3-pyridineethanol** CAS: 105590-93-6 (Generic/Isomer dependent)

Molecular Formula: C

H

N

O

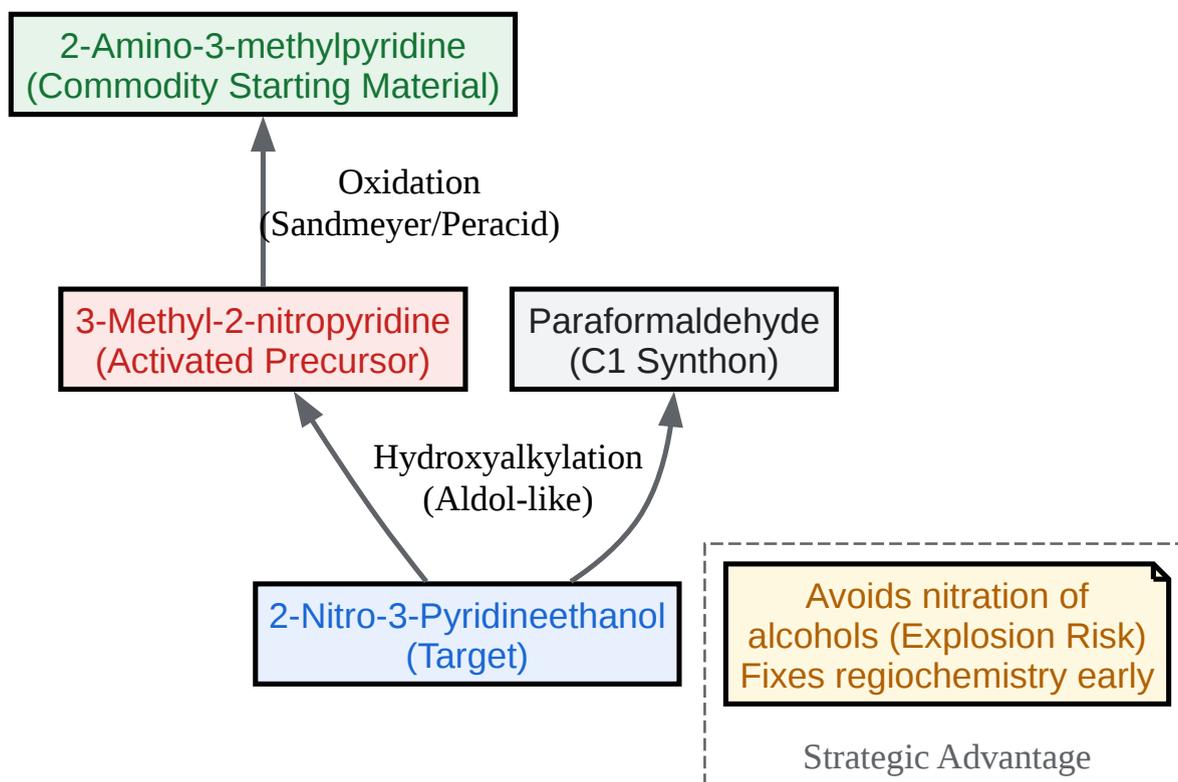
Molecular Weight: 168.15 g/mol

Executive Summary & Retrosynthetic Logic

The synthesis of **2-nitro-3-pyridineethanol** presents a classic regioselectivity challenge. Direct nitration of 3-pyridineethanol is hazardous and typically yields the 4-nitro (via N-oxide) or 5-nitro isomers due to the directing effects of the pyridine nitrogen and the alkyl side chain.

To ensure scalability and safety, this protocol utilizes a Retro-Henry / Aldol-like Condensation approach. The strategy relies on the high acidity of the methyl protons in 3-methyl-2-nitropyridine (2-nitro-3-picoline), which are activated by the adjacent electron-withdrawing nitro group. This allows for a clean reaction with paraformaldehyde to construct the ethanol side chain in the final step, avoiding the handling of energetic nitrated alcohols.

Retrosynthetic Analysis (Graphviz)



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Caption: Retrosynthetic disconnection showing the construction of the ethanol tail on a pre-nitrated core.

Detailed Synthesis Protocol

Phase 1: Preparation of 3-Methyl-2-Nitropyridine (Precursor)

Note: If 3-methyl-2-nitropyridine is commercially available, proceed directly to Phase 2.

Reaction: Oxidation of 2-amino-3-methylpyridine. Reagents: 30% Hydrogen Peroxide (H

O

), Sulfuric Acid (H

SO

), Sodium Tungstate (catalyst).

- Dissolution: In a glass-lined reactor, dissolve 2-amino-3-methylpyridine (1.0 equiv) in concentrated H

SO

(4.0 equiv) while maintaining temperature < 20°C (Ice/Water bath).

- Oxidation: Slowly add 30% H

O

(3.5 equiv) dropwise. Maintain internal temperature between 25–35°C.

- Critical Process Parameter (CPP): Exotherm control is vital. Do not exceed 40°C during addition to prevent decomposition.
- Digestion: After addition, stir at ambient temperature for 4 hours, then gently warm to 50°C for 2 hours to ensure complete conversion of the amine to the nitro group.
- Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with NH
OH or Na
CO
to pH 7–8. Extract with Dichloromethane (DCM) (3x).
- Purification: Dry organic layer over MgSO
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
 - Target Purity: >95% (GC-MS).

Phase 2: Hydroxyalkylation (The Core Synthesis)

This step leverages the "Batcho-Leimgruber" type reactivity where the ortho-nitro group activates the adjacent methyl group, allowing it to condense with formaldehyde.

Reagents:

- Substrate: 3-Methyl-2-nitropyridine (1.0 equiv)
- Electrophile: Paraformaldehyde (1.5 – 2.0 equiv)
- Base/Solvent: DMSO (Dimethyl sulfoxide) with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR Potassium tert-butoxide (t-BuOK) in DMF.

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
- Charging: Charge 3-methyl-2-nitropyridine (10 g, 72.4 mmol) and Paraformaldehyde (3.26 g, 108 mmol) into the flask.
- Solvent Addition: Add anhydrous DMSO (50 mL). Ensure the system is inerted with Nitrogen.
- Catalysis: Add DBU (0.5 equiv, 36 mmol) dropwise.
 - Observation: The solution may darken (deep red/brown) due to the formation of the nitronate-like anion.
- Reaction: Heat the mixture to 60–70°C. Stir for 4–6 hours.
 - Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of the methyl-pyridine peak and appearance of the polar alcohol product.
 - Note: Avoid temperatures >90°C to prevent dehydration to the vinyl derivative (2-nitro-3-vinylpyridine).
- Quenching: Cool the reaction to room temperature. Pour into Ice Water (200 mL) containing dilute HCl (to neutralize DBU, pH ~6).
- Extraction: Extract with Ethyl Acetate (3 x 100 mL). The product is moderately polar; thorough extraction is required.
- Washing: Wash combined organics with Brine (2x) to remove DMSO. Dry over Na

SO

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- Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient 20% -> 60% Ethyl Acetate in Hexane.
 - Yield Expectations: 60–75%.

Analytical Controls & Specifications

Parameter	Specification	Method
Appearance	Yellow to Orange crystalline solid or oil	Visual
Purity	> 98.0%	HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR)	1H NMR (DMSO-d6): 8.5 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 4.8 (t, 1H, OH), 3.6 (q, 2H, CH O), 3.1 (t, 2H, Ar-CH).	1H-NMR (400 MHz)
Mass Spec	[M+H] ⁺ = 169.15 m/z	LC-MS (ESI ⁺)
Residual Solvent	DMSO < 5000 ppm, EtOAc < 5000 ppm	GC-Headspace

Process Safety & Troubleshooting

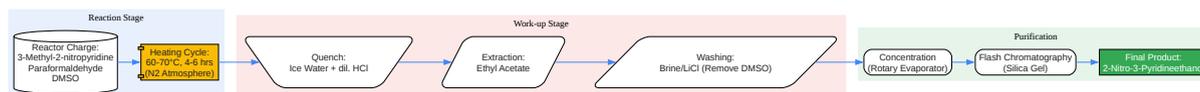
Critical Hazards

- Nitro Compounds: 2-nitropyridines are energetic. While stable at room temperature, they can decompose violently at high temperatures (>200°C). DSC (Differential Scanning Calorimetry) testing is recommended before scaling >100g.
- Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon heating. Use adequate ventilation.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Paraformaldehyde quality poor (too polymerized).	Depolymerize paraformaldehyde by adding a catalytic amount of water or using fresh reagent. Increase catalyst (DBU) load.
Vinyl Byproduct	Overheating (>80°C) causing dehydration.	Lower reaction temperature to 60°C. Monitor reaction time closely.
Emulsion in Workup	DMSO presence. ^[1]	Wash organic layer with copious amounts of water or 5% LiCl solution to remove DMSO before brine wash.
Dark Tarry Crude	Polymerization of formaldehyde or oxidative degradation.	Ensure strict Nitrogen atmosphere. Minimize reaction time.

Process Flow Diagram (Graphviz)



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Caption: Operational workflow for the hydroxyalkylation of 3-methyl-2-nitropyridine.

References

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Sources

- [1. Henry reaction - Wikipedia \[en.wikipedia.org\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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